molecular formula C8H9FN2O2 B1427726 Ethyl 2-(5-fluoropyrimidin-2-yl)acetate CAS No. 1196151-66-2

Ethyl 2-(5-fluoropyrimidin-2-yl)acetate

Cat. No. B1427726
M. Wt: 184.17 g/mol
InChI Key: VXNNWKGWHULBPZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-fluoropyrimidin-2-yl)acetate, also referred to as EFPA, is an organic compound with a molecular weight of 184.17 g/mol. It has the molecular formula C8H9FN2O2 .


Physical And Chemical Properties Analysis

Ethyl 2-(5-fluoropyrimidin-2-yl)acetate is a liquid at room temperature . It should be stored sealed in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Antiviral and Antitumor Research

Ethyl 2-(5-fluoropyrimidin-2-yl)acetate has been explored in the context of antiviral and antitumor applications. For example, the compound (E)-5-(2-Bromovinyl)-2'-deoxyuridine, which is related to fluoropyrimidines like Ethyl 2-(5-fluoropyrimidin-2-yl)acetate, has been studied for its antiviral properties and potential modulation of the antitumor effect of fluoropyrimidines (Reeuwijk et al., 1988).

Analytical Biochemistry

In the field of analytical biochemistry, techniques have been developed to measure fluoropyrimidines, which can be related to Ethyl 2-(5-fluoropyrimidin-2-yl)acetate. One study presents a high-pressure liquid chromatographic method capable of measuring fluoropyrimidines in human plasma, highlighting the significance of these compounds in biological systems (Buckpitt & Boyd, 1980).

Memory Enhancement Studies

Research into derivatives of Ethyl 2-(5-fluoropyrimidin-2-yl)acetate includes studies on compounds like 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate for their potential effects on memory in mice (Li Ming-zhu, 2010).

Thin-layer Chromatography

Studies have also been conducted on the thin-layer chromatography of fluoropyrimidines, which are closely related to Ethyl 2-(5-fluoropyrimidin-2-yl)acetate. This research is important for understanding the chemical properties and reactions of these compounds (Hawrylyshyn et al., 1964).

Biocatalysis in Synthesis

The compound has also been used in studies exploring efficient synthesis methods. For instance, the synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine using a biocatalyst in a two-phase system demonstrates innovative approaches in chemical synthesis (Meadows et al., 2013).

Safety And Hazards

The compound is identified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

properties

IUPAC Name

ethyl 2-(5-fluoropyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNNWKGWHULBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743842
Record name Ethyl (5-fluoropyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-fluoropyrimidin-2-yl)acetate

CAS RN

1196151-66-2
Record name Ethyl (5-fluoropyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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